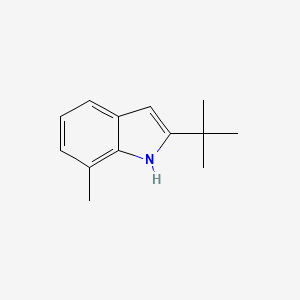

2-(叔丁基)-7-甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(tert-Butyl)-7-methyl-1H-indole is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(tert-Butyl)-7-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)-7-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-HT6拮抗剂的合成

2-(叔丁基)-7-甲基-1H-吲哚衍生物已被用于合成有效的5-HT6拮抗剂,在先进的生物测试中具有重要意义。这些化合物源自一个环庚[b]吲哚酮骨架,并在这一领域展现出有希望的结果 (Isherwood et al., 2012)。

杂环化学

该化合物已被用于研究异环化杂环系统,展示了它在杂环化学领域的相关性。这包括将其转化为具有不同功能基团的各种衍生物 (Kreher & Dyker, 1987)。

钯催化的环化反应

研究涉及炔烃的钯催化分子内环化,使用了2-溴-1H-吲哚-3-甲醛叔丁基亚胺,展示了该化合物在创建复杂分子结构如γ-咔啉和杂多环中的潜力 (Zhang & Larock, 2003)。

Nenitzescu吲哚合成

该化合物在选择性雄激素受体调节剂的合成中发挥作用,展示了它在Nenitzescu吲哚合成中的适用性。该过程涉及从不同前体开始的多步合成 (Boros, Kaldor & Turnbull, 2011)。

光催化环加成

在光催化去芳构间分子[2 + 2]环加成中,使用了2-(叔丁基)-7-甲基-1H-吲哚的衍生物来构建分子复杂性,这对药物发现具有重要意义 (Oderinde et al., 2020)。

Fischer吲哚合成

该化合物参与了Fischer吲哚合成,这是现代有机化学中生产制药、农药和其他产品的关键方法。这展示了它在合成有机化学中的多功能性和重要性 (Falke et al., 2011)。

钯催化的环化反应

关于异氰酸酯在C–N或C–C键构建中的实用性的研究也突显了2-(叔丁基)-7-甲基-1H-吲哚衍生物的应用。这项工作展示了该化合物在形成复杂分子结构中的作用 (Tang et al., 2014)。

X射线结构分析

对三唑基吲哚衍生物的X射线结构分析和DFT研究,包括叔丁基变体,提供了有关分子结构、相互作用和在制药和材料科学中的潜在应用的见解 (Boraei et al., 2021)。

使用叔丁基亚砜胺的合成

使用叔丁基亚砜胺从2-卤苯酚通过钯催化交叉偶联合成吲哚突显了该化合物在化学合成中的另一个用途 (Prakash et al., 2011)。

作用机制

Target of Action

Related compounds such as tert-butylhydroquinone (tbhq) have been reported to interact with hemagglutinin in influenza a virus . It’s important to note that this doesn’t necessarily mean 2-(tert-Butyl)-7-methyl-1H-indole shares the same targets, but it provides a starting point for further investigation.

Mode of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to exhibit antibacterial activity . The mode of action of TBHQ/TBBQ involves causing loss of bacterial membrane integrity

Biochemical Pathways

Related compounds like tert-butylhydroquinone (tbhq) have been reported to affect amino acid δ2h values in aerobic heterotrophs . This suggests that 2-(tert-Butyl)-7-methyl-1H-indole might also interact with biochemical pathways related to amino acid metabolism.

Pharmacokinetics

A related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), has been studied for its pharmacokinetics and metabolism in rats . This compound was found to be well-tolerated and exhibited pharmacokinetic properties that support once-daily dosing . This information could provide a basis for further investigation into the pharmacokinetics of 2-(tert-Butyl)-7-methyl-1H-indole.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to exhibit antibacterial activity . This suggests that 2-(tert-Butyl)-7-methyl-1H-indole might also have antibacterial properties.

属性

IUPAC Name |

2-tert-butyl-7-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-5-7-10-8-11(13(2,3)4)14-12(9)10/h5-8,14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIIEDLFBUMOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426285 |

Source

|

| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-42-0 |

Source

|

| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)